Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate
Description
Properties
Molecular Formula |
C12H14BrNO2 |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-11(15)12(6-3-7-14-12)9-4-2-5-10(13)8-9/h2,4-5,8,14H,3,6-7H2,1H3 |
InChI Key |
LUMNNGQCPSHNSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCN1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Metal-Free Iodine/K₂CO₃-Catalyzed Three-Component Reaction
A scalable one-pot method employs iodine (0.8 equiv) and K₂CO₃ (1.5 mmol) in tetrahydrofuran (THF) at 80°C for 7 hours. This approach combines:
- Aromatic aldehyde (e.g., benzaldehyde)
- Glycine ester (e.g., glycine ethyl ester hydrochloride)
- Chalcone (e.g., 3-bromophenyl chalcone)
- Formation of a Schiff base between the aldehyde and glycine ester.
- Iodine-mediated Michael addition to chalcone.
- Cyclization and protonation to yield the pyrrolidine core.
| Parameter | Value |
|---|---|
| Catalyst (I₂) | 0.8 equiv |
| Base (K₂CO₃) | 1.5 mmol |
| Solvent | THF |
| Temperature | 80°C |
| Reaction Time | 7 hours |
| Yield | Up to 93% |
| Entry | R₁ (Aldehyde) | R₄/R₅ (Chalcone) | Yield (%) |
|---|---|---|---|
| 4e | Ph | 4-BrC₆H₄/Ph | 94 |
| 4k | Ph | Ph/4-BrC₆H₄ | 64 |
Enolate Alkylation via LHMDS/TFA-Mediated Cyclization
A patent describes a stepwise synthesis using lithium hexamethyldisilazide (LHMDS) and trifluoroacetic acid (TFA):
- Step 1 : Deprotonation of 1-tert-butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate with LHMDS at -78°C.
- Step 2 : Alkylation with acetic formic anhydride.
- Step 3 : TFA-mediated deprotection and cyclization to form the pyrrolidine ring.
Typical Yield : 82.9–95.7%.
Characterization Data :
- ¹H NMR (CDCl₃): δ 1.48–1.49 (18H, m), 7.42–7.58 (1H, d).
- Purification : Column chromatography (ethyl acetate/petroleum ether).
Comparative Analysis of Methods
Characterization and Validation
- HRMS (ESI) : m/z 478.10123 [M + H]⁺ for C₂₆H₂₅BrNO₃.
- ¹³C NMR : Key signals at δ 172.7 (ester C=O), 140.2 (aromatic C-Br), and 60.3 (pyrrolidine C-2).
- Melting Point : 157–159°C (for 4e analog).
Applications and Derivatives
- Medicinal Chemistry : Serves as a precursor for anticarcinogenic (e.g., MI-219) and antibacterial agents.
- Structural Analogs :
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolidine-2-carboxylate Derivatives
a. Methyl 2-(3-chloropropyl)pyrrolidine-2-carboxylate
- Structure : Substituted with a 3-chloropropyl chain instead of a bromophenyl group.
- Key Differences :
- Halogen Type : Chlorine (alkyl) vs. bromine (aryl) affects reactivity; alkyl chlorides are more reactive in nucleophilic substitutions, while aryl bromides are suited for coupling reactions .
- Lipophilicity : The chloropropyl group increases hydrophobicity compared to the aromatic bromophenyl substituent.
- Synthesis : Prepared via alkylation of pyrrolidine-2-carboxylate intermediates, contrasting with the Suzuki coupling likely used for the bromophenyl analog .
b. Ethyl (2S)-1-[2-(diphenylphosphanyl)phenyl]pyrrolidine-2-carboxylate (103)
- Structure : Features a phosphine group and ethyl ester, with stereochemistry at the pyrrolidine C2 position.
- Key Differences: Functional Groups: The diphenylphosphanyl group enables coordination to metals, making it useful in catalysis, unlike the bromophenyl analog .
c. Sulfonamide-linked Pyrrolidine Derivatives (13c, 13d, 13e)
- Structure: Include benzenesulfonyl and pyridinyl substituents (e.g., compound 13e: 6-[(2R)-2-aminopropionamido]pyridin-3-yl group) .
- The bromophenyl analog’s biological relevance remains unexplored . Solubility: Sulfonyl and amide groups enhance aqueous solubility compared to the hydrophobic bromophenyl group.
Halogenated Aromatic Compounds
a. 2-Bromo-3-methylpyridine
- Structure : Simpler pyridine derivative with bromine and methyl substituents.
- Key Differences: Ring Type: Pyridine (6-membered, aromatic) vs. pyrrolidine (5-membered, non-aromatic). Applications: Used as a ligand or intermediate in drug synthesis (e.g., kinase inhibitors), whereas the pyrrolidine analog’s applications are less documented .
b. Methyl 2-Amino-6-Bromopyridine-3-Carboxylate
- Structure: Brominated pyridine with amino and ester groups.
- Key Differences: Reactivity: The amino group enables further functionalization (e.g., acylation), while the bromophenyl-pyrrolidine lacks such direct reactivity . Crystallography: Pyridine derivatives often exhibit planar conformations, whereas pyrrolidines adopt puckered geometries .
Physicochemical and Structural Properties
Crystallographic and Computational Insights
- Crystal Packing : Tools like SHELX and Mercury facilitate analysis of hydrogen bonding and packing motifs . The bromophenyl group may engage in halogen bonding, whereas sulfonamide derivatives (e.g., 13c–e) form hydrogen bonds .
- Conformational Analysis : Pyrrolidine puckering in the target compound can be quantified using Cremer-Pople coordinates, influencing its interaction with biological targets .
Biological Activity
Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, synthesis, and comparisons with related compounds.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with a bromophenyl group. The presence of the bromine atom at the 3-position of the phenyl ring enhances the compound's reactivity and biological interactions. Its molecular formula is C12H14BrN O2, with a molecular weight of approximately 284.15 g/mol.
1. Anticancer Activity
Research has indicated that various pyrrolidine derivatives exhibit anticancer properties. This compound's structural similarity to other known anticancer agents suggests potential effectiveness against cancer cell lines. For instance, studies on related compounds have shown promising results against A549 human lung adenocarcinoma cells, indicating that modifications in the pyrrolidine structure can influence cytotoxicity and selectivity towards cancerous cells .
2. Antimicrobial Activity
Pyrrolidine derivatives have also been evaluated for their antimicrobial properties. The bromophenyl substituent may enhance the binding affinity to bacterial targets, potentially leading to improved efficacy against multidrug-resistant strains of bacteria . Comparative studies have shown that similar compounds exhibit varying levels of activity against pathogens such as Staphylococcus aureus, suggesting that this compound could possess significant antimicrobial properties .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data on this compound is limited, insights from related pyrrolidine compounds indicate that modifications in structure can lead to variations in brain permeability and overall bioavailability . For example, compounds with similar structures have demonstrated varying concentrations in brain tissue after administration, which is essential for targeting central nervous system disorders.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with other pyrrolidine derivatives:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate | C12H14BrNO2 | Different bromine positioning; distinct biological profile |
| Methyl(3S,4S)-4-(2-bromophenyl)pyrrolidine-3-carboxylate | C12H14BrNO2 | Stereochemical variations influencing activity |
| Methyl(3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylate | C12H14BrNO2 | Structural isomer; potential for different reactivity patterns |
This table illustrates how variations in bromine positioning and stereochemistry can significantly impact the pharmacological profiles of these compounds.
Case Studies and Research Findings
Recent studies have focused on elucidating the mechanisms by which pyrrolidine derivatives exert their biological effects. For example, certain derivatives have been shown to inhibit specific enzymes related to cancer proliferation or bacterial resistance mechanisms . These findings underscore the importance of further research into this compound to determine its specific biological targets and mechanisms of action.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate?
- Answer: A diastereoselective approach involving cyclocondensation of α,β-unsaturated esters with aryl-substituted amines is frequently utilized. For instance, methyl (2R*,3R*)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates can be synthesized via stereocontrolled methods using chiral auxiliaries or catalysts, as demonstrated in analogous pyrrolidine carboxylate systems . Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are also employed to introduce bromophenyl groups, with xantphos ligands and Cs₂CO₃ as a base optimizing yields .
Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?
- Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and ring puckering parameters. For example, Cremer-Pople puckering coordinates (e.g., amplitude q and phase angle φ) quantify deviations from planarity in the pyrrolidine ring . Visualization tools like Mercury CSD aid in analyzing packing patterns and hydrogen-bonding networks .
Q. What spectroscopic techniques are critical for characterizing its structure and purity?
- Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions and diastereomeric ratios. Infrared (IR) spectroscopy detects functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹). For crystallinity assessment, powder X-ray diffraction (PXRD) compares experimental and simulated patterns derived from SCXRD data .
Advanced Research Questions
Q. How can diastereoselectivity in the synthesis of this compound be rationalized and optimized?
- Answer: Steric and electronic effects during cyclization dictate selectivity. Computational modeling (e.g., DFT) predicts transition states where bulky substituents on the pyrrolidine ring favor specific conformers. Experimental optimization involves varying solvents (e.g., toluene vs. THF) and catalysts (e.g., Pd₂(dba)₃ with phosphine ligands), as seen in aza-Heck cyclizations yielding >60% diastereomeric excess . Ring puckering dynamics (via Cremer-Pople analysis) further explain preferential axial/equatorial arrangements .
Q. What challenges arise in resolving crystallographic disorder for the 3-bromophenyl substituent?
- Answer: Bromine’s high electron density can cause absorption errors, requiring data collection at low temperatures (e.g., 100 K) and multi-solution refinement in SHELXL. Twinning or partial occupancy of the bromine atom may necessitate constraints (e.g., ISOR, DELU) to stabilize refinement . Mercury’s void analysis identifies solvent-accessible regions that may host disordered moieties .
Q. How do hydrogen-bonding interactions influence its solid-state packing?
- Answer: Graph set analysis (e.g., Etter’s rules) classifies motifs like N–H···O=C (dimers) or C–H···Br interactions. In related pyrrolidine carboxylates, chains of R₂²(8) motifs stabilize layered packing, while bromophenyl groups participate in halogen bonding (C–Br···π), as modeled in Mercury .
Q. Can computational methods predict its conformational stability in solution?
- Answer: Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) reproduce ring puckering dynamics. Torsional angle distributions from NMR (e.g., NOESY correlations) validate computational predictions. Cremer-Pople parameters derived from MD trajectories align with SCXRD data .
Methodological Notes
- Synthesis: Optimize Pd-catalyzed couplings using xantphos ligands for bromophenyl introduction .
- Crystallography: Refine disordered bromine atoms using SHELXL’s PART and SUMP instructions .
- Hydrogen Bonding: Apply graph set analysis in Mercury to classify intermolecular interactions .
- Conformational Analysis: Combine SCXRD (Cremer-Pople) with MD simulations for solution-state insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
